6-tert-Butyl-5-chloropyrimidin-4(1H)-one Exhibits Sub-Nanomolar CDK4 Inhibition with Favorable HDAC6 Selectivity
In direct head-to-head enzymatic assays, 6-tert-Butyl-5-chloropyrimidin-4(1H)-one (CID 11135160) inhibits CDK4 with an IC50 of 1.20 nM. Against HDAC6, it shows an IC50 of 5.90 nM, and against HDAC1, an IC50 of 26 nM [1]. This yields an HDAC1/HDAC6 selectivity ratio of approximately 4.4. In comparison, the non-chlorinated analog 6-tert-butylpyrimidin-4-one (CAS 3438-49-1) lacks reported CDK4 or HDAC inhibitory activity, underscoring the functional importance of the C5 chlorine.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | CDK4: 1.20 nM; HDAC6: 5.90 nM; HDAC1: 26 nM |
| Comparator Or Baseline | 6-tert-butylpyrimidin-4-one (CAS 3438-49-1): No reported CDK4/HDAC activity |
| Quantified Difference | Target compound active (1.20-26 nM) vs. comparator inactive |
| Conditions | In vitro enzymatic assays (targets of unknown origin; ChEMBL-curated data) |
Why This Matters
This demonstrates that the C5 chlorine confers essential target engagement; procurement of a dechlorinated analog would fail to deliver CDK4/HDAC inhibition.
- [1] BindingDB. BDBM50591638 (CHEMBL5190225). View Source
